4-Cyclopropylthiophene-2-sulfonyl chloride

Description

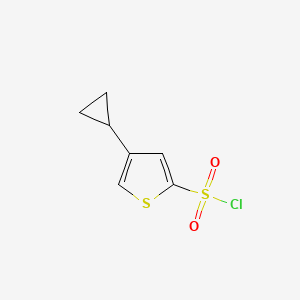

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c8-12(9,10)7-3-6(4-11-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSODPUDDEWYNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Cyclopropylthiophene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a highly versatile electrophilic moiety, serving as a precursor for a wide array of sulfur-containing compounds. The sulfur atom in 4-cyclopropylthiophene-2-sulfonyl chloride is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it susceptible to attack by various nucleophiles. This reactivity is central to the synthetic utility of the compound. The most common transformations involve the displacement of the chloride ion, an excellent leaving group, by nucleophiles such as amines and alcohols. researchgate.net These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) type mechanism at the sulfur center. researchgate.netnih.gov

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of medicinal and synthetic chemistry, providing a reliable route to sulfonamides. ekb.egresearchgate.net This transformation is highly efficient for this compound, reacting readily with a diverse range of amine substrates. The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. libretexts.org The general unavailability or instability of many sulfonyl chlorides has led to the development of alternative methods, but the direct reaction with amines remains the most prevalent approach when the sulfonyl chloride is accessible. researchgate.net

The reaction proceeds with the nitrogen atom of the amine acting as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen atom by the base to yield the stable sulfonamide product.

General Reaction Scheme:

The scope of this reaction is broad, encompassing aliphatic, aromatic, and heterocyclic amines. nih.govnih.gov The steric hindrance of the amine substrate can influence the reaction rate, but in most cases, the desired sulfonamides are obtained in good to excellent yields. nih.gov

Table 1: Representative Amine Substrates for Sulfonamide Synthesis This table is interactive. Click on the headers to sort the data.

| Amine Substrate | Chemical Formula | Resulting Sulfonamide Product Name |

|---|---|---|

| Aniline | C₆H₅NH₂ | N-phenyl-4-cyclopropylthiophene-2-sulfonamide |

| Benzylamine | C₆H₅CH₂NH₂ | N-benzyl-4-cyclopropylthiophene-2-sulfonamide |

| Morpholine | C₄H₉NO | 4-(4-cyclopropylthiophene-2-sulfonyl)morpholine |

| Piperidine | C₅H₁₁N | 1-(4-cyclopropylthiophene-2-sulfonyl)piperidine |

| Cyclohexylamine | C₆H₁₁NH₂ | N-cyclohexyl-4-cyclopropylthiophene-2-sulfonamide |

Analogous to the formation of sulfonamides, this compound can react with alcohols or phenols to produce the corresponding sulfonate esters. researchgate.net This process, often termed sulfonylation (e.g., tosylation when using p-toluenesulfonyl chloride), is a standard method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions. youtube.com The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which not only scavenges the HCl byproduct but can also act as a nucleophilic catalyst. youtube.comorganic-chemistry.org

The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the displacement of the chloride. The resulting sulfonate esters are generally stable, readily purified compounds. researchgate.net

General Reaction Scheme:

A wide variety of alcohols and phenols can be utilized as substrates, demonstrating the versatility of this reaction for creating diverse sulfonate ester libraries.

Table 2: Representative Alcohol and Phenol Substrates for Sulfonate Ester Synthesis This table is interactive. Click on the headers to sort the data.

| Alcohol/Phenol Substrate | Chemical Formula | Resulting Sulfonate Ester Product Name |

|---|---|---|

| Methanol | CH₃OH | Methyl 4-cyclopropylthiophene-2-sulfonate |

| Ethanol | C₂H₅OH | Ethyl 4-cyclopropylthiophene-2-sulfonate |

| Phenol | C₆H₅OH | Phenyl 4-cyclopropylthiophene-2-sulfonate |

| 2-Propanol | (CH₃)₂CHOH | Isopropyl 4-cyclopropylthiophene-2-sulfonate |

| Benzyl alcohol | C₆H₅CH₂OH | Benzyl 4-cyclopropylthiophene-2-sulfonate |

Sulfonyl fluorides possess a unique balance of stability and reactivity, making them valuable in various chemical applications, including their recent prominence in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. rhhz.netmdpi.com They are considerably more stable towards hydrolysis than their sulfonyl chloride counterparts. mdpi.com The conversion of this compound into its corresponding sulfonyl fluoride is a key transformation.

This is typically achieved through a nucleophilic halogen exchange (Halex) reaction, which is a variant of the Finkelstein reaction. wikipedia.org The most common method involves treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rhhz.net The reaction is often carried out in a polar aprotic solvent, and the efficiency can be enhanced by using a phase-transfer catalyst, such as 18-crown-6, to increase the effective nucleophilicity of the fluoride ion. rhhz.net

General Reaction Scheme:

Alternative methods for synthesizing sulfonyl fluorides include the oxidative fluorination of thiols or the treatment of sulfonyl hydrazides with a fluorinating agent, but the halogen exchange from readily available sulfonyl chlorides remains a direct and widely used approach. mdpi.comnih.gov

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic heterocycle that exhibits reactivity patterns distinct from benzene (B151609). nih.gov Its reactivity is significantly influenced by the nature and position of substituents on the ring. In this compound, the electronic properties of the ring are modulated by two opposing groups: the electron-donating cyclopropyl (B3062369) group and the strongly electron-withdrawing sulfonyl chloride group.

Thiophene undergoes electrophilic aromatic substitution (EAS) more readily than benzene due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex or arenium ion). wikipedia.orgpearson.com The regiochemical outcome of EAS on a substituted thiophene is governed by the electronic effects of the substituents.

In the case of this compound, the two available positions for substitution are C3 and C5.

Cyclopropyl Group (at C4): This group is known to be an electron-donating, activating substituent. It stabilizes the adjacent carbocation through resonance involving the Walsh orbitals of the cyclopropane (B1198618) ring. Therefore, it directs incoming electrophiles to the adjacent positions, C3 and C5.

Sulfonyl Chloride Group (at C2): This is a powerful electron-withdrawing and deactivating group due to the inductive and resonance effects of the sulfonyl moiety. It strongly deactivates the thiophene ring towards electrophilic attack and acts as a meta-director. Relative to the C2 position, C4 is meta and C5 is also meta, while C3 is ortho. Thus, it deactivates the C3 position more strongly than the C5 position.

The combined influence of these two groups determines the most probable site of substitution. The activating effect of the cyclopropyl group directs an incoming electrophile to C5, and the deactivating sulfonyl chloride group also disfavors substitution at C3 relative to C5. Consequently, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort the data.

| Substituent | Position | Electronic Effect | Ring Activity | Preferred Position(s) for Substitution |

|---|---|---|---|---|

| -C₃H₅ (Cyclopropyl) | C4 | Electron-Donating | Activating | C3, C5 |

| -SO₂Cl (Sulfonyl chloride) | C2 | Electron-Withdrawing | Deactivating | C5 (meta-directing) |

| Combined Effect | - | - | Deactivated Ring | C5 (Regioselective) |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike EAS, SNAr requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of one or more strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (such as a halide). nih.gov

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored. semanticscholar.org

For this compound, the sulfonyl chloride group at C2 is a potent electron-withdrawing group that renders the entire thiophene ring electron-poor and thus, in principle, susceptible to nucleophilic attack. However, the molecule itself does not possess a suitable leaving group (like a halogen) directly attached to the thiophene ring at another position. The chloride of the sulfonyl chloride group is displaced by nucleophilic attack on the sulfur atom, not the ring carbon.

Therefore, for a direct SNAr reaction to occur on the thiophene core of a related substrate, a leaving group would need to be present at a position activated by the sulfonyl chloride group, such as C3 or C5. For example, in a hypothetical molecule like 5-bromo-4-cyclopropylthiophene-2-sulfonyl chloride, the bromine at C5 would be activated towards displacement by nucleophiles due to the strong electron-withdrawing effect of the sulfonyl chloride group at C2. The presence of the activating group makes the formation of the intermediate Meisenheimer complex more favorable, facilitating the substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Derivatized Cyclopropylthiophenes

The synthesis of functionalized cyclopropylthiophenes, which are precursors to compounds like this compound, heavily relies on palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov The Suzuki-Miyaura reaction, in particular, has been identified as a highly effective method for forming the crucial carbon-carbon bond between the thiophene ring and the cyclopropyl group. mdpi.com Despite the wide application of this reaction, its use for creating functionalized cyclopropylthiophenes has been comparatively underexplored. mdpi.com

Research has shown that the combination of a palladium catalyst with specific ligands is critical for achieving high yields. researchgate.net A particularly successful catalytic system employs palladium(II) acetate (B1210297) with dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos). researchgate.net This system allows for low catalyst loading (0.5–5 mol%) compared to more traditional methods that may require 5–10 mol%. researchgate.net Using this optimized approach, various bromothiophenes can be coupled with cyclopropylboronic acid to produce cyclopropylthiophene derivatives in good to excellent yields, generally ranging from 69% to 93%. mdpi.com

These derivatized cyclopropylthiophenes can then undergo further functionalization to introduce moieties such as nitrile, bromide, and the sulfonyl chloride group itself. mdpi.comnih.gov The Suzuki-Miyaura coupling serves as a versatile and pivotal step in the synthesis of complex thiophene-based molecules for potential pharmaceutical applications. nih.govnih.gov

| Thiophene Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂, PCy₃ | 28 | mdpi.comresearchgate.net |

| 5-Bromothiophene-2-carbaldehyde | Cyclopropylboronic acid | Pd(OAc)₂, cataCXium A | 95 | researchgate.net |

| Various Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂, SPhos | 69-93 | mdpi.comresearchgate.net |

Transformations of the Cyclopropyl Moiety within the Thiophene Scaffold

The cyclopropyl group is a unique substituent characterized by significant ring strain due to its 60° bond angles. wikipedia.org This strain influences its chemical behavior when attached to a thiophene scaffold. The bonding within the cyclopropyl ring can be described by models like the Coulson-Moffit (bent bonds) or Walsh (sp2-hybrid and p-orbital) models, which highlight its high p-character, resembling a double bond in some aspects. wikipedia.org

Despite this inherent strain, the cyclopropyl moiety demonstrates considerable stability during many synthetic transformations on the thiophene ring. nih.gov However, it is sensitive to acidic conditions. nih.gov For instance, during the bromination of certain cyclopropylthiophene derivatives with elemental bromine, buffered solutions (e.g., NaOAc/AcOH) are necessary to prevent acid-mediated degradation or rearrangement of the cyclopropyl ring. nih.gov Its high C-H bond dissociation energy often results in reduced susceptibility to standard oxidative metabolism by cytochrome P450 (CYP) enzymes, a property leveraged in drug design to improve metabolic stability. hyphadiscovery.com This stability allows for selective reactions to be performed on other parts of the molecule, such as the thiophene ring or the sulfonyl chloride group, while leaving the cyclopropyl ring intact under carefully controlled, non-acidic conditions.

While stable under many conditions, the strained cyclopropyl ring can be induced to open, providing a pathway to diverse aliphatic and cyclic structures. beilstein-journals.org The ring-opening can be initiated through various mechanisms, including radical, oxidative, and electrocyclic pathways. beilstein-journals.orgyoutube.com

In the context of a thiophene scaffold, such reactions can lead to a significant increase in molecular complexity. For example, donor-acceptor cyclopropanes can undergo ring-opening 1,3-halochalcogenation reactions when treated with chalcogenyl halides, transforming the three-membered ring into a functionalized aliphatic chain. acs.org Oxidative radical processes are also effective; the addition of a radical to an adjacent functional group can form a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate a more stable alkyl radical. beilstein-journals.org This intermediate can then be trapped or undergo further cyclization. beilstein-journals.org Furthermore, studies on the metabolism of cyclopropyl-containing compounds have shown that enzymatic oxidation can lead to the formation of reactive ring-opened intermediates, which can be subsequently derivatized, for instance, by conjugation with glutathione (B108866) (GSH). hyphadiscovery.com These ring-opening strategies transform the cyclopropylthiophene core into a different class of compounds, expanding its synthetic utility.

Reductive Transformations of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic functional group, making it a prime site for nucleophilic attack and various reductive transformations.

The reduction of a sulfonyl chloride (R-SO₂Cl) to its corresponding sulfinic acid (R-SO₂H) is a key transformation. Sulfinic acids and their derivatives, such as sulfinic chlorides, are valuable synthetic intermediates. vulcanchem.com While the complete reduction of sulfonyl chlorides often leads to thiols, the partial reduction to the sulfinic acid oxidation state can be achieved under controlled conditions. taylorfrancis.comcore.ac.uk The direct, controlled hydrolysis of a thiophene-2-sulfonyl chloride can also yield the corresponding sulfonic acid. Specific reducing agents can be employed to stop the reduction at the sulfinic acid stage, preventing further reduction to the thiol. This transformation is significant for creating a different class of sulfur-containing compounds with distinct reactivity from the parent sulfonyl chloride.

A notable transformation of sulfonyl chlorides involves the extrusion of sulfur dioxide (SO₂) to form thioethers (sulfides). nih.govresearchgate.net This process effectively serves as a method for carbon-sulfur bond formation where the sulfonyl chloride acts as a thiol surrogate. nih.gov One established method involves a phosphine-mediated deoxygenation of the sulfonyl chloride. nih.govorganic-chemistry.org In this one-pot reaction, a transient intermediate is formed, which can be trapped in situ by an appropriate electrophile to yield the desired thioether. nih.govresearchgate.net This desulfonative cross-coupling is operationally simple and demonstrates broad functional group tolerance, making it a valuable tool for late-stage functionalization in complex molecule synthesis. nih.govresearchgate.net This reaction pathway avoids the direct use of thiols, which can be volatile and prone to oxidation.

Formation of Thiophenethiols

Commonly used methods for the reduction of sulfonyl chlorides to thiols include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as zinc dust in the presence of an acid. taylorfrancis.com Another effective method involves the use of triphenylphosphine (B44618) (PPh₃), which can chemoselectively reduce the sulfonyl chloride to the corresponding thiol. researchgate.net The general scheme for this reduction is presented below:

General Reaction Scheme for the Reduction of a Thiophene-2-sulfonyl Chloride

This image is a placeholder and does not represent the actual reaction scheme.

For the specific case of this compound, the reaction would proceed to yield 4-cyclopropylthiophene-2-thiol. The conditions would need to be carefully selected to avoid any unwanted side reactions involving the cyclopropyl group or the thiophene ring.

Table 1: Common Reducing Agents for the Conversion of Sulfonyl Chlorides to Thiols

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to room temperature | A powerful reducing agent, may affect other functional groups. |

| Zinc (Zn) / Acid (e.g., HCl) | Aqueous or alcoholic media | A classic and often effective method. |

| Triphenylphosphine (PPh₃) | Toluene (B28343), often with a proton source | A milder and more selective method. researchgate.net |

| Red Phosphorus / Iodine | Acetic acid | In situ generation of HI as the reducing species. taylorfrancis.com |

Oxidative Transformations of the Thiophene Sulfonyl Chloride

The oxidative transformations of this compound can be complex, as both the thiophene ring and the sulfur atom of the sulfonyl chloride group can potentially react, depending on the oxidant and reaction conditions. The thiophene ring, while aromatic, is susceptible to oxidation, which can lead to ring-opening or the formation of thiophene S-oxides. wikipedia.org However, the electron-withdrawing nature of the sulfonyl chloride group at the 2-position generally deactivates the thiophene ring towards electrophilic attack, which is a common mechanism in many oxidation reactions.

Oxidative cleavage of the thiophene ring typically requires strong oxidizing agents. pharmaguideline.com In the context of a molecule like this compound, such harsh conditions could also lead to the degradation of the cyclopropyl group.

More commonly, oxidative transformations involving sulfonyl chlorides focus on their reactions with other substrates where the sulfonyl chloride acts as an oxidant or a source of a sulfonyl group. However, direct oxidation of the thiophene moiety in this specific compound is not a widely reported transformation, likely due to the deactivating effect of the sulfonyl chloride and the potential for complex product mixtures. Research in this area would be necessary to fully elucidate the oxidative stability and reactivity of this compound.

Photochemical and Catalytic Reactions

In recent years, photochemical and catalytic methods have emerged as powerful tools for the functionalization of organic molecules. Sulfonyl chlorides, including heteroaromatic derivatives, are excellent precursors for the generation of sulfonyl radicals under various conditions, which can then participate in a range of carbon-sulfur and carbon-carbon bond-forming reactions.

Visible-light photoredox catalysis provides a mild and efficient pathway for the generation of sulfonyl radicals from sulfonyl chlorides. nih.gov Upon irradiation with visible light in the presence of a suitable photocatalyst, this compound can undergo homolytic cleavage of the S-Cl bond to form a 4-cyclopropylthiophene-2-sulfonyl radical. This reactive intermediate can then engage in various transformations, including addition to alkenes and alkynes, leading to the formation of more complex sulfonated products.

A plausible mechanism for the visible-light-induced generation of a sulfonyl radical involves a single-electron transfer (SET) from the excited state of a photocatalyst to the sulfonyl chloride, leading to a radical anion that fragments to release a chloride anion and the sulfonyl radical. nih.gov This sulfonyl radical can then participate in cascade reactions, such as sulfonylation followed by cyclization, to construct complex molecular architectures. rsc.org

Table 2: Key Features of Visible-Light-Driven Reactions of Sulfonyl Chlorides

| Feature | Description |

| Radical Precursor | Sulfonyl chlorides serve as excellent precursors for sulfonyl radicals. |

| Reaction Conditions | Typically mild, using visible light at room temperature. |

| Catalysis | Often employs a photoredox catalyst (e.g., iridium or ruthenium complexes). |

| Transformations | Enables a wide range of reactions including sulfonylation of unsaturated bonds and cyclization cascades. nih.govrsc.org |

Copper-catalyzed cross-coupling reactions represent another modern and versatile method for forming carbon-sulfur bonds. The reaction of sulfonyl chlorides with organozinc reagents in the presence of a copper catalyst provides a direct route to sulfones. rsc.orgdocumentsdelivered.com In this context, this compound can be coupled with various organozinc reagents (R-ZnX) to afford the corresponding 2-sulfonylthiophene derivatives.

This transformation is believed to proceed through a catalytic cycle involving the copper catalyst. The reaction is generally efficient and tolerates a wide range of functional groups on both the organozinc reagent and the sulfonyl chloride. scispace.com A study on the CuI-catalyzed sulfonylation of organozinc reagents with sulfonyl halides demonstrated the successful synthesis of a variety of sulfones in moderate to high yields. rsc.org This methodology could be applied to this compound to synthesize a library of novel sulfone derivatives.

General Reaction Scheme for Copper-Catalyzed Sulfonylation

This image is a placeholder and does not represent the actual reaction scheme.

Table 3: Components of Copper-Catalyzed Sulfonylation of Organozinc Reagents

| Component | Role | Example |

| Sulfonyl Chloride | Electrophilic sulfonylating agent | This compound |

| Organozinc Reagent | Nucleophilic partner | Phenylzinc bromide, Alkylzinc chloride |

| Copper Catalyst | Facilitates the cross-coupling | Copper(I) iodide (CuI) rsc.org |

| Solvent | Reaction medium | Tetrahydrofuran (B95107) (THF) |

Spectroscopic and Structural Elucidation of 4 Cyclopropylthiophene 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Cyclopropylthiophene-2-sulfonyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques offers a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiophene (B33073) ring and the cyclopropyl (B3062369) substituent. The chemical shifts (δ) of the thiophene protons are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the electron-withdrawing sulfonyl chloride group and the electron-donating cyclopropyl group.

The proton on the carbon adjacent to the sulfonyl chloride group (H-3) would be the most deshielded of the thiophene protons, likely appearing as a doublet in the downfield region of the spectrum. The proton on the carbon adjacent to the cyclopropyl group (H-5) would also be a doublet, shifted slightly upfield compared to H-3 due to the electron-donating nature of the cyclopropyl group. The cyclopropyl protons would present a more complex pattern. The methine proton (CH) directly attached to the thiophene ring would appear as a multiplet, while the two sets of methylene (B1212753) protons (CH₂) would also be multiplets, likely diastereotopic, resulting in complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-3 | 7.60 - 7.80 | d | 1.5 - 2.0 |

| Thiophene H-5 | 7.10 - 7.30 | d | 1.5 - 2.0 |

| Cyclopropyl CH | 2.00 - 2.20 | m | - |

| Cyclopropyl CH₂ | 1.00 - 1.20 | m | - |

| Cyclopropyl CH₂' | 0.80 - 1.00 | m | - |

Note: Predicted values are based on analysis of similar substituted thiophene and cyclopropyl systems. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The carbon atom of the thiophene ring attached to the sulfonyl chloride group (C-2) is expected to be significantly downfield due to the strong electron-withdrawing effect of the -SO₂Cl group. The carbon attached to the cyclopropyl group (C-4) will also be downfield but to a lesser extent. The other two thiophene carbons (C-3 and C-5) will appear at intermediate chemical shifts. For the cyclopropyl group, the methine carbon will be at a lower field than the two equivalent methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | 145.0 - 148.0 |

| Thiophene C-3 | 127.0 - 130.0 |

| Thiophene C-4 | 150.0 - 153.0 |

| Thiophene C-5 | 125.0 - 128.0 |

| Cyclopropyl CH | 15.0 - 18.0 |

| Cyclopropyl CH₂ | 8.0 - 12.0 |

Note: Predicted values are based on analogous substituted thiophene systems. Actual experimental values may vary.

Two-dimensional NMR experiments are invaluable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the thiophene protons H-3 and H-5, confirming their adjacent relationship on the ring. It would also show correlations between the cyclopropyl methine proton and the methylene protons, helping to unravel the complex splitting patterns of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the signal for the thiophene proton H-3 would show a correlation to the signal for the thiophene carbon C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the thiophene proton H-3 to the carbon C-2 (attached to the sulfonyl chloride) and C-5, confirming the connectivity within the thiophene ring. Correlations from the cyclopropyl protons to the thiophene carbon C-4 would firmly establish the point of attachment of the cyclopropyl group.

Vibrational Spectroscopy for Functional Group Characterization (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, the most characteristic absorptions would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching of the thiophene ring would be observed above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration within the thiophene ring is typically weaker and can be found in the 600-800 cm⁻¹ range. netlify.app

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. The C=C and C-S stretching vibrations of the thiophene ring are often more intense in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| S=O | Asymmetric Stretch | 1370 - 1410 |

| S=O | Symmetric Stretch | 1166 - 1204 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Cyclopropyl C-H | Stretch | 2950 - 3050 |

| Thiophene C=C | Stretch | 1400 - 1600 |

| Thiophene C-S | Stretch | 600 - 800 |

Note: Frequency ranges are based on typical values for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is characteristic of a molecule containing one chlorine atom.

Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical (·Cl) or the entire sulfonyl chloride group (·SO₂Cl). Another characteristic fragmentation is the loss of sulfur dioxide (SO₂), which is a neutral molecule of mass 64. chemicalbook.com The cleavage of the cyclopropyl group from the thiophene ring is also a likely fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₇ClO₂S₂), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₇H₇ClO₂S₂]⁺ | 222/224 |

| [M - Cl]⁺ | [C₇H₇O₂S₂]⁺ | 187 |

| [M - SO₂]⁺ | [C₇H₇ClS]⁺ | 158/160 |

| [M - SO₂Cl]⁺ | [C₇H₇S]⁺ | 123 |

| [C₄H₂S-SO₂Cl]⁺ | Thienyl-SO₂Cl fragment | 181/183 |

| [C₃H₅]⁺ | Cyclopropyl fragment | 41 |

Note: m/z values are for the most abundant isotopes. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments.

Despite a comprehensive search for scientific literature, no specific X-ray crystallographic data for this compound or its derivatives containing detailed structural information such as unit cell dimensions, bond lengths, or bond angles could be located.

Therefore, the section on the solid-state structure determination of this compound and its derivatives by X-ray crystallography cannot be provided at this time. To fulfill the request for a thorough and data-rich article on this topic, published crystallographic studies are essential.

Computational Chemistry and Theoretical Studies on 4 Cyclopropylthiophene 2 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are central to geometry optimization, electronic analysis, and the prediction of spectroscopic properties. For 4-Cyclopropylthiophene-2-sulfonyl chloride, DFT would be employed to model its behavior and properties with high precision.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds. The primary points of rotational freedom in this compound are the bonds connecting the cyclopropyl (B3062369) group to the thiophene (B33073) ring and the sulfonyl chloride group to the thiophene ring.

A computational study would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles associated with the C(thiophene)-C(cyclopropyl) and C(thiophene)-S(sulfonyl) bonds.

Identification of Minima: The resulting energy profile would identify low-energy conformers (local minima) and the transition states that separate them.

Thermodynamic Analysis: Frequency calculations on the optimized geometries would confirm them as true minima and provide thermodynamic data (enthalpy, Gibbs free energy) to determine the relative populations of each conformer at a given temperature.

In a study on a related compound, 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide, DFT calculations were used to perform a conformational analysis to identify the most stable conformer, demonstrating the utility of this approach. researchgate.net For this compound, the orientation of the cyclopropyl ring and the sulfonyl chloride group relative to the thiophene ring would be the most critical factors determining conformational stability, influenced by steric hindrance and electronic interactions.

Table 1: Illustrative Geometrical Parameters for Thiophene Sulfonamide Derivatives Calculated via DFT Note: This data is for analogous thiophene sulfonamide compounds and serves to illustrate typical results from DFT calculations. Specific values for this compound would require a dedicated study.

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Sulfonyl S=O | S=O | 1.45 - 1.46 |

| Thiophene C-S | C-S (in ring) | 1.73 - 1.75 |

| Thiophene C-C | C-C (in ring) | 1.38 - 1.42 |

| Thiophene C=C | C=C (in ring) | 1.37 - 1.38 |

| Sulfonyl C-S | C-S | ~1.77 |

Source: Adapted from findings on thiophene sulfonamide derivatives. mdpi.com

Electronic structure analysis provides insight into how electrons are distributed within a molecule. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These orbitals are crucial as they are the primary participants in chemical reactions. ucc.ieresearchgate.net

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and easily polarizable. mdpi.comresearchgate.net

For this compound, FMO analysis would likely show the HOMO density concentrated on the electron-rich thiophene ring, while the LUMO would be localized around the electron-withdrawing sulfonyl chloride group. mdpi.com This distribution would suggest that the thiophene ring is the likely site for electrophilic attack, while the sulfonyl chloride moiety is susceptible to nucleophilic attack. The analysis also yields global reactivity descriptors, as shown in the illustrative table below.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiophene Sulfonamide Derivative Note: This table presents typical data derived from DFT calculations on related compounds to exemplify the output of an FMO analysis.

| Parameter | Definition | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.01 |

Source: Conceptual values based on studies of thiophene sulfonamides. mdpi.comresearchgate.net

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Theoretical predictions can help assign peaks in experimental spectra, especially for complex molecules. nih.gov

IR Spectroscopy: DFT can compute vibrational frequencies and their corresponding intensities. These calculated frequencies, when properly scaled to account for systematic errors, can be matched with experimental FT-IR spectra to identify characteristic vibrational modes, such as S=O stretches from the sulfonyl group and C-H stretches from the cyclopropyl and thiophene rings. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net This analysis helps identify the nature of electronic transitions, such as π→π* transitions within the thiophene ring.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For this compound, an MD simulation could:

Explore a wider range of the conformational landscape than static DFT calculations.

Identify the most populated conformational states and the timescales of transitions between them.

Simulate the molecule's behavior in different solvent environments to understand how intermolecular interactions influence its structure and dynamics.

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, a molecule's crystal packing is governed by a network of noncovalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govnih.gov

The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, where the surface is the boundary where the electron distribution of the sum of spherical atoms for the whole crystal balances the electron distribution of the molecule. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts. mdpi.commdpi.com

For this compound, a Hirshfeld analysis would likely reveal the importance of:

H···H contacts: Typically the most abundant type of interaction.

H···O/O···H and H···Cl/Cl···H contacts: Hydrogen bonds or weaker contacts involving the electronegative oxygen and chlorine atoms of the sulfonyl chloride group.

H···S/S···H contacts: Interactions involving the sulfur atoms.

C-H···π interactions: Where C-H bonds from one molecule interact with the π-system of a neighboring thiophene ring.

Reaction Mechanism Studies and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, a key reaction is its use as a building block in synthesis, often involving nucleophilic substitution at the sulfonyl chloride group. A computational study of its reaction with a nucleophile (e.g., an amine) would involve:

Optimizing Reactant and Product Structures: Finding the minimum energy geometries for the starting materials and the final products.

Locating the Transition State: Using algorithms to find the first-order saddle point on the potential energy surface connecting reactants and products.

Verifying the Transition State: Performing a frequency calculation to ensure the TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the transition state and the reactants provides the activation barrier (Ea), a key determinant of the reaction rate.

Such studies can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates, providing a level of detail often inaccessible through experimental means alone.

Research Applications in Materials Science and Specialized Organic Synthesis

Applications in Advanced Organic Synthesis as a Synthetic Building Block

In the field of organic synthesis, the reactivity of the sulfonyl chloride group, coupled with the electronic nature of the cyclopropyl-substituted thiophene (B33073) ring, allows for the construction of a wide array of complex organic molecules.

Reagent for the Synthesis of Complex Heterocyclic Scaffolds

While direct literature on 4-cyclopropylthiophene-2-sulfonyl chloride for synthesizing complex heterocyclic scaffolds is emerging, the well-established reactivity of sulfonyl chlorides serves as a strong predictor of its utility. Sulfonyl chlorides are potent electrophiles that readily react with nucleophiles, a fundamental process in the construction of heterocyclic rings. nbinno.com The thiophene nucleus itself is a cornerstone in medicinal chemistry and materials science, frequently incorporated into larger, more complex heterocyclic systems. eprajournals.comnih.govnih.gov

The synthesis of sulfonamides, a key structural motif in many pharmaceutical agents, is a primary application of sulfonyl chlorides. nih.gov The reaction of this compound with various amines can lead to a diverse library of sulfonamide derivatives. These derivatives can be designed to undergo further intramolecular reactions, such as cyclization, to form fused heterocyclic systems containing the cyclopropylthiophene moiety. The general reaction scheme is presented below:

Table 1: General Reaction for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | N-substituted-4-cyclopropylthiophene-2-sulfonamide |

This approach allows for the systematic modification of the resulting heterocyclic scaffold, enabling the fine-tuning of its biological or material properties.

Building Block for Diverse Functionalized Organic Molecules

As a synthetic building block, this compound offers multiple points for molecular diversification. The sulfonyl chloride group can be transformed into a variety of other functional groups, including sulfonamides, sulfones, and sulfonic esters, each with distinct chemical properties and applications. magtech.com.cn These reactions significantly expand the range of accessible molecules from a single starting material.

The thiophene ring can also be functionalized through electrophilic substitution reactions, although the presence of the deactivating sulfonyl chloride group would direct incoming electrophiles to specific positions on the ring. The cyclopropyl (B3062369) group, while generally stable, can also participate in certain chemical transformations, adding another layer of synthetic versatility. acs.org

Facilitating Derivatization and Diversification of Cyclopropylthiophenes

The synthesis of various cyclopropylthiophene derivatives has been a subject of research interest due to their potential applications in pharmaceuticals. nih.gov The introduction of a sulfonyl chloride group onto the cyclopropylthiophene core, as in this compound, provides a key intermediate for further derivatization. nih.gov This allows for the introduction of a wide range of functionalities onto the thiophene ring, which is a crucial step in developing structure-activity relationships for new drug candidates or materials.

A general strategy for the synthesis of cyclopropylthiophenesulfonyl chlorides involves the formation of organometallic derivatives from the corresponding bromocyclopropylthiophenes, which then react with sulfur dioxide followed by oxidative chlorination. nih.gov This method highlights the importance of sulfonyl chloride derivatives as key intermediates in the diversification of the cyclopropylthiophene scaffold.

Potential in Materials Science Research

The electronic properties inherent to the thiophene ring suggest that derivatives of this compound could be valuable precursors in the development of novel organic materials.

Precursors for Conducting Polymers and Organic Semiconductors

Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.govresearchgate.net These materials derive their conductivity from the delocalized π-electrons along the polymer backbone. The synthesis of such polymers often involves the polymerization of functionalized thiophene monomers.

This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel conducting polymers. The sulfonyl group can be used to tune the electronic properties of the resulting polymer, such as its HOMO/LUMO energy levels, which in turn affects its conductivity and optical properties. Furthermore, the cyclopropyl group can influence the polymer's morphology and solubility, which are critical parameters for device fabrication. While the direct polymerization of sulfonyl chloride-containing monomers is not common, the sulfonyl chloride can be converted to other functionalities more amenable to polymerization conditions.

Table 2: Potential Polymerization Precursors from this compound

| Precursor | Potential Polymerization Method | Resulting Polymer Feature |

| Stannylated cyclopropylthiophene | Stille Coupling | Controlled regioregularity |

| Boronic acid/ester of cyclopropylthiophene | Suzuki Coupling | Versatile for copolymerization |

| Dihalogenated cyclopropylthiophene | Various cross-coupling reactions | Backbone functionalization |

Development of Nonlinear Optical (NLO) Chromophores

Nonlinear optical (NLO) materials are essential for a range of photonic applications, including optical data storage and processing. jhuapl.edu Organic NLO chromophores typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. The sulfonyl group is a known electron-withdrawing group and has been incorporated into NLO chromophores to enhance their second- and third-order NLO responses.

The structure of this compound provides a foundation for the design of new NLO materials. The thiophene ring can act as part of the π-conjugated system, while the sulfonyl chloride can be functionalized to create a strong electron-accepting pole. The cyclopropyl group can also influence the electronic properties and the steric bulk of the molecule, which can affect the chromophore's hyperpolarizability and its packing in the solid state. Research into azo-sulfonamide derivatives has already shown promise for NLO properties. researchgate.net

Use as Crosslinking Agents in Polymer Functionalization

The bifunctional nature of molecules containing sulfonyl chloride groups allows them to act as effective crosslinking agents. In the case of this compound, the sulfonyl chloride moiety can react with various nucleophilic groups present on polymer chains, such as hydroxyl (-OH), amino (-NH2), or thiol (-SH) groups. This reaction forms stable sulfonamide or sulfonate ester linkages, creating a three-dimensional polymer network.

The process of crosslinking significantly alters the physical and chemical properties of polymers, leading to increased mechanical strength, thermal stability, and chemical resistance. While direct studies employing this compound as a crosslinking agent are not prominent in the literature, the general reactivity of sulfonyl chlorides suggests its potential in this application. The cyclopropyl and thiophene moieties would be incorporated into the polymer backbone as part of the crosslink, potentially influencing the final properties of the material.

Table 1: Potential Polymer Systems for Crosslinking with this compound

| Polymer Type | Functional Group | Potential Linkage |

| Polyvinyl alcohol | Hydroxyl (-OH) | Sulfonate ester |

| Poly(ethylene imine) | Amino (-NH2) | Sulfonamide |

| Thiol-functionalized polymers | Thiol (-SH) | Thiosulfonate (less common) |

Modification of Polymeric Materials for Enhanced Properties

Beyond crosslinking, this compound can be utilized for the surface or bulk modification of polymeric materials. By grafting this molecule onto a polymer, the inherent properties of the cyclopropyl and thiophene groups can be imparted to the modified material.

The thiophene ring is a well-known component of conducting polymers and organic electronic materials. Its incorporation could introduce or enhance electrical conductivity or optical properties in the host polymer. The cyclopropyl group, a strained three-membered ring, can influence the polymer's conformational properties and potentially serve as a reactive handle for further chemical transformations.

Applications in Agrochemical Research as an Intermediate

In the field of agrochemical research, sulfonyl chloride derivatives are crucial intermediates in the synthesis of a wide range of active ingredients, including herbicides, fungicides, and insecticides. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a common feature in many commercial agrochemicals.

While there is no direct evidence in the public domain of this compound being a key intermediate for specific commercial agrochemicals, its structure contains elements that are of interest in agrochemical design. The thiophene ring is present in some fungicidal and insecticidal compounds. The cyclopropyl group is also a feature in several classes of pesticides, often contributing to increased potency and favorable metabolic profiles.

Therefore, it is plausible that this compound could be explored in the synthesis of novel agrochemical candidates. Researchers could synthesize a library of sulfonamides by reacting it with various amines and screen them for biological activity.

Table 2: Potential Agrochemical Scaffolds from this compound

| Reactant | Resulting Functional Group | Potential Agrochemical Class |

| Substituted anilines | N-aryl sulfonamide | Herbicides, Fungicides |

| Heterocyclic amines | N-heterocyclic sulfonamide | Fungicides, Insecticides |

| Aliphatic amines | N-alkyl sulfonamide | Herbicides, Plant growth regulators |

It is important to note that the progression from an intermediate like this compound to a commercial agrochemical product involves extensive research, including synthesis, optimization, biological testing, and regulatory approval.

Future Research Directions for 4 Cyclopropylthiophene 2 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of cyclopropylthiophenes and their subsequent functionalization to sulfonyl chlorides exist, there is considerable scope for the development of more sustainable and efficient synthetic strategies. nih.gov Current routes may rely on multi-step procedures or harsh reagents. Future research could focus on:

One-Pot Syntheses: Designing convergent, one-pot methodologies for the direct synthesis of 4-cyclopropylthiophene-2-sulfonyl chloride from readily available starting materials would significantly improve efficiency and reduce waste.

Catalytic C-H Functionalization: Investigating direct C-H activation and sulfonylation of 4-cyclopropylthiophene would represent a highly atom-economical approach, avoiding the need for pre-functionalized substrates.

Flow Chemistry Approaches: The development of continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and reproducibility, particularly for exothermic sulfonylation reactions. nih.gov

Bio-inspired and Enzymatic Syntheses: Exploring biocatalytic methods for the formation of the cyclopropylthiophene core or for the selective installation of the sulfonyl chloride group could lead to highly enantioselective and environmentally benign synthetic routes.

| Synthetic Strategy | Potential Advantages |

| One-Pot Syntheses | Increased efficiency, reduced waste, lower cost |

| C-H Functionalization | High atom economy, reduced synthetic steps |

| Flow Chemistry | Improved safety, scalability, and reproducibility |

| Biocatalysis | High enantioselectivity, environmentally friendly |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely unexplored beyond its expected behavior as a sulfonylating agent. The interplay between the cyclopropyl (B3062369) group and the sulfonyl chloride moiety could lead to novel and unexpected chemical transformations. Future investigations should include:

Reactions with Diverse Nucleophiles: A systematic study of its reactions with a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, is needed to fully map its reactivity profile. nih.govscholaris.ca This could lead to the synthesis of novel sulfonamides, sulfonate esters, and other sulfur-containing compounds with potential biological or material applications. nih.gov

Catalytic Cross-Coupling Reactions: Thiophene (B33073) sulfonyl chlorides can participate in various transition-metal-catalyzed cross-coupling reactions. Investigating Suzuki, Stille, and other cross-coupling reactions of this compound would open avenues to a wide array of functionalized cyclopropylthiophene derivatives. numberanalytics.com

Ring-Opening and Rearrangement Reactions: The strained cyclopropyl ring could be susceptible to ring-opening or rearrangement reactions under specific conditions, potentially leading to novel heterocyclic scaffolds.

Photocatalysis and Electrosynthesis: Exploring the behavior of this compound under photocatalytic or electrochemical conditions could unveil new reactivity patterns and provide access to unique molecular architectures.

Integration with Advanced Spectroscopic Characterization Techniques

A thorough spectroscopic characterization of this compound and its derivatives is essential for understanding their structure and purity. While standard techniques like NMR and IR are fundamental, the application of more advanced methods could provide deeper insights.

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

Solid-State NMR: For crystalline derivatives, solid-state NMR could provide information about the molecular conformation and packing in the solid state.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be used to study the fragmentation patterns, providing structural information.

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound or its stable derivatives would provide definitive proof of its three-dimensional structure and intermolecular interactions.

| Spectroscopic Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals |

| Solid-State NMR | Molecular conformation and packing in the solid state |

| High-Resolution Mass Spectrometry | Elemental composition and fragmentation patterns |

| X-ray Crystallography | Definitive 3D structure and intermolecular interactions |

Deeper Computational Insight into Reaction Pathways, Stereoselectivity, and Molecular Behavior

Computational chemistry offers a powerful tool to complement experimental studies and to gain a deeper understanding of the properties and reactivity of this compound. researchgate.net

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of the molecule, predict its spectroscopic properties (NMR, IR), and calculate its reactivity indices. nih.gov This can help in understanding the influence of the cyclopropyl group on the reactivity of the sulfonyl chloride.

Reaction Mechanism and Transition State Analysis: Computational modeling can be employed to investigate the mechanisms of its reactions, identify transition states, and calculate activation energies. This would be particularly useful for understanding any unique reactivity arising from the cyclopropyl group.

Prediction of Molecular Properties: Computational methods can be used to predict various physicochemical properties of derivatives of this compound, such as their solubility, lipophilicity, and electronic properties, which is crucial for drug design and materials science applications. nih.gov

Analysis of Non-Covalent Interactions: Studying the non-covalent interactions, such as hydrogen bonding and van der Waals forces, in the derivatives of this compound can provide insights into their crystal packing and their interactions with biological targets.

Expanded Applications in Emerging Fields of Chemical Research

The unique structural features of this compound make it a promising building block for the development of novel molecules with applications in various emerging fields.

Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities. nih.gov The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity. Therefore, derivatives of this compound should be explored as potential therapeutic agents, for example, as enzyme inhibitors or receptor modulators. nih.gov

Agrochemicals: Many commercial pesticides and herbicides contain thiophene rings. The development of new agrochemicals based on the 4-cyclopropylthiophene scaffold could lead to compounds with improved efficacy and selectivity. researchgate.net

Organic Electronics: Thiophene-based materials are extensively used in organic electronics due to their excellent charge transport properties. juniperpublishers.comresearchgate.net The incorporation of the cyclopropyl group could modulate the electronic properties of these materials, leading to new organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. beilstein-journals.org

Corrosion Inhibitors: Thiophene derivatives have shown promise as corrosion inhibitors for various metals. The specific electronic and structural properties of this compound derivatives could lead to the development of highly effective corrosion inhibitors. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.